

A Technical Guide to Research-Grade Lauryl Linoleate: Sourcing, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauryl linoleate*

Cat. No.: B1599269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade **lauryl linoleate**, a fatty acid ester of significant interest in various scientific disciplines, particularly in drug delivery and formulation science. This document outlines key technical specifications from prominent suppliers, detailed experimental protocols for its application, and insights into its relevant biological signaling pathways.

Sourcing and Specifications of Research-Grade Lauryl Linoleate

For research and development purposes, sourcing high-purity **lauryl linoleate** is critical to ensure experimental reproducibility and accuracy. Several reputable suppliers offer this compound for research use only. The primary specifications for research-grade **lauryl linoleate** are summarized in the table below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise data for their records.

Specification	Typical Value	Supplier Example(s)
Purity	>99%	Larodan, Sapphire North America, Labmix24 [1] [2] [3]
CAS Number	795300-43-5	Larodan, Sapphire North America [1] [2]
Molecular Formula	C ₃₀ H ₅₆ O ₂	Larodan, Sapphire North America [1] [2]
Molecular Weight	448.77 g/mol	Larodan [1]
Form	Liquid	Sapphire North America [2]
Storage	Freezer (-20°C)	Larodan, Sapphire North America [1] [2]
Analytical Method	Gas Chromatography (GC) is a common method for purity assessment of fatty acids. [4]	General Reference

Experimental Protocols for Lauryl Linoleate in Research

Lauryl linoleate's utility in research spans various applications, primarily leveraging its properties as a lipid. Below are detailed methodologies for common experimental procedures involving this fatty acid ester.

Preparation of Lauryl Linoleate for Cell Culture Experiments

The introduction of lipids to cell culture media requires careful preparation to ensure bioavailability and minimize cytotoxicity from solvents.

Objective: To prepare a stock solution of **lauryl linoleate** for administration to cultured cells.

Materials:

- **Lauryl linoleate** (research grade)
- Ethanol, sterile, cell culture grade
- Bovine Serum Albumin (BSA), fatty acid-free
- Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, serum-free
- Sterile microcentrifuge tubes and serological pipettes
- Water bath or incubator at 37°C

Protocol:

- Stock Solution Preparation:
 - In a sterile microcentrifuge tube, dissolve **lauryl linoleate** in ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
- Complexation with BSA:
 - In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
 - Warm the BSA solution to 37°C.
 - While vortexing the BSA solution gently, add the **lauryl linoleate** stock solution dropwise to achieve the desired final molar ratio (e.g., 2:1 **lauryl linoleate** to BSA).
 - Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
- Preparation of Working Solution:
 - Sterile-filter the **lauryl linoleate**-BSA complex solution through a 0.22 µm syringe filter.
 - Dilute the filtered stock solution in the appropriate cell culture medium to achieve the final desired working concentration for your experiment.

- Control Preparation:
 - Prepare a vehicle control solution containing the same final concentration of ethanol and BSA as the highest concentration of **lauryl linoleate** used in the experiment.

Formulation of Lauryl Linoleate-Based Solid Lipid Nanoparticles (SLNs)

SLNs are effective vehicles for the delivery of hydrophobic drugs. **Lauryl linoleate** can serve as a liquid lipid component in the formulation of nanostructured lipid carriers (NLCs), a modified version of SLNs. This protocol details the preparation of NLCs using a hot homogenization and ultrasonication method.

Objective: To formulate **lauryl linoleate**-containing NLCs for drug delivery applications.

Materials:

- **Lauryl linoleate** (liquid lipid)
- A solid lipid (e.g., glyceryl monostearate, stearic acid)
- A surfactant (e.g., Polysorbate 80 (Tween 80), lecithin)
- Hydrophobic drug of interest
- Deionized water
- High-shear homogenizer
- Probe sonicator
- Magnetic stirrer with heating plate
- Beakers and graduated cylinders

Protocol:

- Preparation of the Lipid Phase:

- Weigh the solid lipid, **lauryl linoleate**, and the hydrophobic drug. The ratio of solid lipid to liquid lipid can be optimized (e.g., 70:30).
- Melt the solid lipid by heating it to 5-10°C above its melting point.
- Add the **lauryl linoleate** and the hydrophobic drug to the molten solid lipid and stir until a clear, uniform lipid phase is obtained.

- Preparation of the Aqueous Phase:
 - Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
- Formation of the Pre-emulsion:
 - Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) with a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
- Nanoparticle Formation:
 - Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator. Sonicate for a predetermined time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication parameters (power and time) should be optimized for the specific formulation.
- Cooling and NLC Solidification:
 - Cool the resulting nanoemulsion in an ice bath while stirring gently. The lipid will recrystallize, forming the solid matrix of the NLCs.
- Characterization:
 - Characterize the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from

the NLCs.

In Vitro Skin Permeation Study of Lauryl Linoleate as a Penetration Enhancer

Fatty acid esters like **lauryl linoleate** can enhance the permeation of drugs through the skin. This protocol outlines a method to evaluate this effect using Franz diffusion cells.

Objective: To assess the ability of **lauryl linoleate** to enhance the transdermal permeation of a model drug.

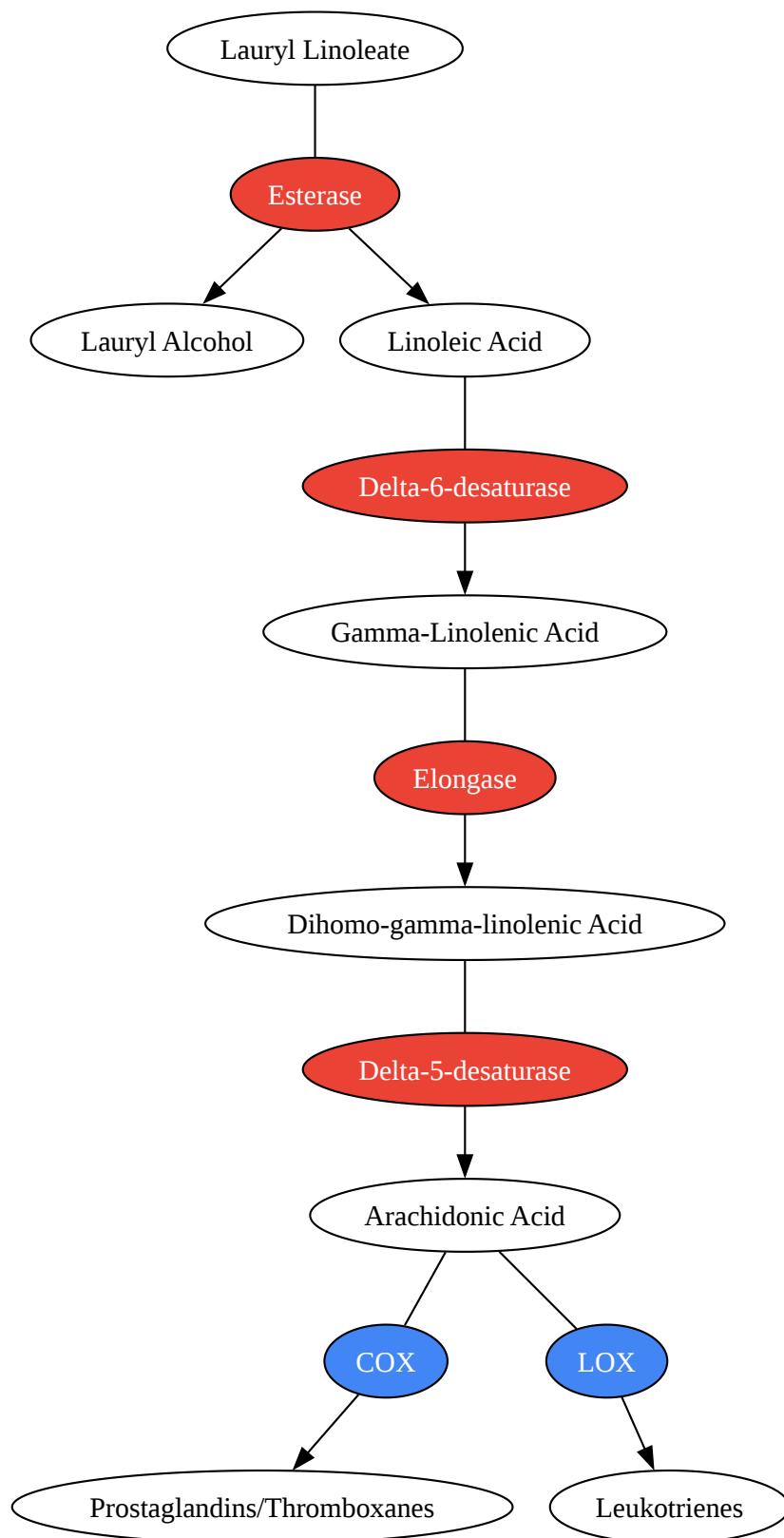
Materials:

- Franz diffusion cells
- A suitable membrane (e.g., excised human or animal skin, synthetic membrane like Strat-M®)[5]
- **Lauryl linoleate**
- A model drug (e.g., diclofenac, ibuprofen)
- A suitable solvent/vehicle (e.g., propylene glycol, ethanol)
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions)
- Magnetic stirrers
- High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for drug quantification

Protocol:

- Membrane Preparation:
 - If using biological skin, carefully excise the skin, remove subcutaneous fat and hair, and cut it into appropriate sizes to fit the Franz diffusion cells.

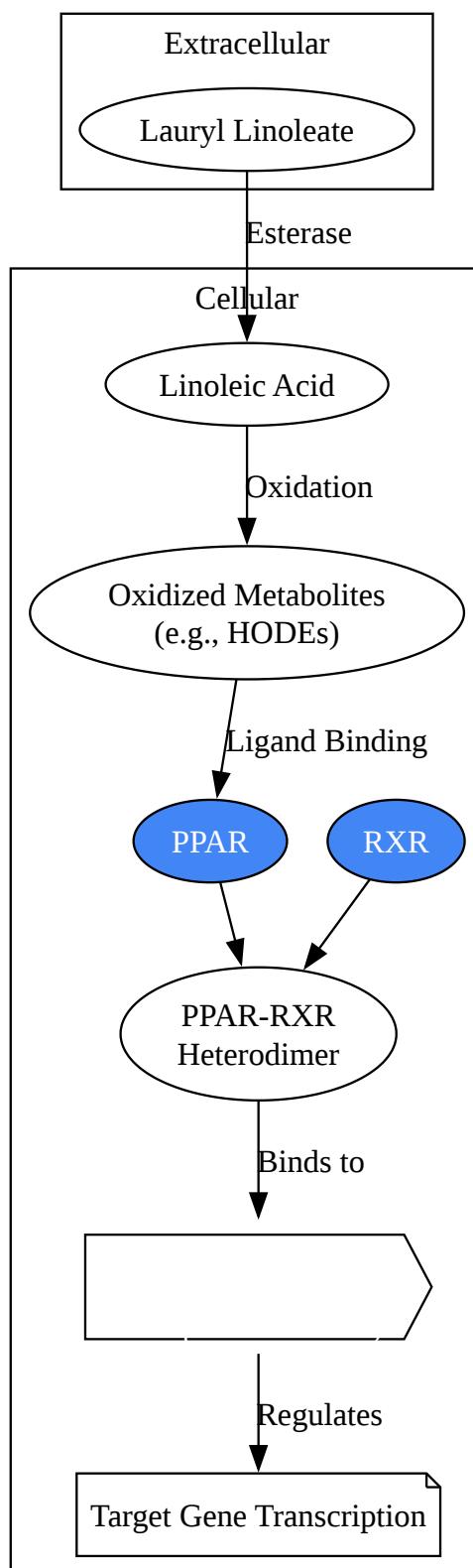
- Equilibrate the membrane in the receptor solution for a defined period before mounting.
- Franz Cell Assembly:
 - Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
 - Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and ensure constant stirring.
- Preparation of Donor Formulation:
 - Prepare the donor formulation by dissolving the model drug in the vehicle with and without the addition of **lauryl linoleate** at a specific concentration (e.g., 1-5% w/v).
- Permeation Study:
 - Apply a precise amount of the donor formulation to the surface of the membrane in the donor compartment.
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
- Sample Analysis:
 - Analyze the collected samples to determine the concentration of the model drug that has permeated through the membrane using a validated analytical method like HPLC.
- Data Analysis:
 - Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot it against time.
 - Determine the steady-state flux (J_{ss}) from the linear portion of the curve.
 - Calculate the permeability coefficient (K_p) and the enhancement ratio (ER) by comparing the flux with and without **lauryl linoleate**.


Biological Signaling Pathways

Lauryl linoleate, upon enzymatic hydrolysis by esterases, releases lauryl alcohol and linoleic acid. Linoleic acid is a well-known precursor for a variety of signaling molecules and can directly influence cellular signaling pathways.

Linoleic Acid Metabolism and Eicosanoid Synthesis

Linoleic acid is an essential omega-6 fatty acid that serves as a substrate for the synthesis of arachidonic acid (AA). AA is then metabolized into a diverse range of bioactive lipids known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are potent mediators of inflammation, immune responses, and other physiological processes.


[6]

[Click to download full resolution via product page](#)

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Linoleic acid and its metabolites are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs can lead to various cellular responses, including differentiation, apoptosis, and modulation of inflammatory pathways.

[Click to download full resolution via product page](#)

Conclusion

Lauryl linoleate is a versatile fatty acid ester with significant potential in research, particularly in the fields of drug delivery and dermatology. Access to high-purity material is essential, and researchers should carefully consider the technical specifications provided by suppliers. The experimental protocols outlined in this guide provide a foundation for utilizing **lauryl linoleate** in cell culture, nanoparticle formulation, and skin permeation studies. Furthermore, understanding its metabolic fate and impact on signaling pathways, such as the eicosanoid and PPAR pathways, is crucial for interpreting experimental outcomes and elucidating its mechanism of action. This technical guide serves as a valuable resource for scientists and professionals working with or considering the use of **lauryl linoleate** in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. labmix24.com [labmix24.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of skin permeation properties of enzymatically derived oil-based fatty acid esters of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [A Technical Guide to Research-Grade Lauryl Linoleate: Sourcing, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599269#lauryl-linoleate-suppliers-for-research-grade-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com